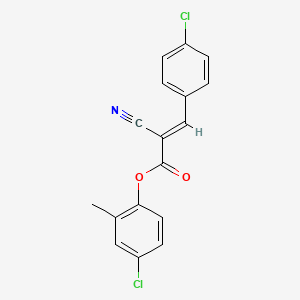![molecular formula C17H20N2O4S B5568274 5-[(benzylamino)sulfonyl]-N-ethyl-2-methoxybenzamide](/img/structure/B5568274.png)
5-[(benzylamino)sulfonyl]-N-ethyl-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
"5-[(benzylamino)sulfonyl]-N-ethyl-2-methoxybenzamide" is a compound that falls under the category of sulfonamides. Sulfonamides are known for their antimicrobial activity and have been explored in various scientific studies for their potential in treating bacterial and fungal infections, as well as their role in inhibiting certain enzymes and receptors.
Synthesis Analysis
Synthesis of Related Sulfonamides : A study by Krátký, M. et al. (2012) discusses the synthesis of novel sulfonamides containing certain benzaldehyde or benzoic acid scaffolds. These compounds were synthesized and characterized using IR, 1H NMR, and 13C NMR techniques (Krátký et al., 2012).
Synthesis of Related Benzamides : Another study by Wang Yu (2008) presents the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, a related compound, from 4-amino-2-hydroxybenzoic acid. This synthesis involves multiple steps, including methylation, reaction with potassium thiocyanate, ethylation, and oxidation (Wang Yu, 2008).
Molecular Structure Analysis
Crystal Structure Studies : Yeong, K. Y. et al. (2018) studied the crystal structure of a related compound, ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate, using single-crystal X-ray diffraction. This research provides insight into the molecular structure and crystal packing of such compounds (Yeong et al., 2018).
Chemical Reactions and Properties
Antimicrobial Activity : As demonstrated in the study by Krátký, M. et al., sulfonamides, including those with similar structures, exhibit varying degrees of antimicrobial potency against different strains of bacteria and fungi (Krátký et al., 2012).
Pharmacological Fragment : The study by Murár, M. et al. (2013) discusses the importance of the 5-(ethylsulfonyl)-2-methoxyaniline structure, a key fragment in various pharmacologically active compounds with antitumor and other biological properties (Murár et al., 2013).
Physical Properties Analysis
Crystallography and Hydrogen Bonding : The research by Yeong, K. Y. et al. emphasizes the significance of strong hydrogen bonds in the crystal packing of related compounds, highlighting the physical properties that influence the stability and interactions of these molecules (Yeong et al., 2018).
Chemical Properties Analysis
Receptor Binding and Inhibition : A study by de Paulis, T. et al. (1988) on a related compound, N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-iodo-2-methoxybenzamide, provides insight into its binding profile and potency for dopamine D-2 receptors, demonstrating the chemical properties related to receptor interaction and inhibition (de Paulis et al., 1988).
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
- Sulfonamides containing 5-chloro-2-hydroxybenzaldehyde or 5-chloro-2-hydroxybenzoic acid scaffolds, structurally related to the compound , have been synthesized and evaluated for antimicrobial activity. These compounds exhibited significant activity against a range of Gram-positive and Gram-negative bacteria, including methicillin-sensitive and methicillin-resistant Staphylococcus aureus, as well as Mycobacterium species, though they showed limited antifungal potency (Krátký et al., 2012).
Anticancer Applications
- Phenylaminosulfanyl-1,4-naphthoquinone derivatives, which share a similarity in the use of a sulfonamide group as seen in 5-[(benzylamino)sulfonyl]-N-ethyl-2-methoxybenzamide, have been reported to display potent cytotoxic activity against human cancer cell lines, including A549, HeLa, and MCF-7. These compounds have shown to induce apoptosis and arrest the cell cycle at the G1 phase, indicating their potential as anticancer agents (Ravichandiran et al., 2019).
Enzyme Inhibition Studies
- Benzo[d]thiazole-5- and 6-sulfonamides have been synthesized and shown to inhibit several human carbonic anhydrase isoforms. These studies highlight the potential of sulfonamide derivatives in developing isoform-selective inhibitors, which could be relevant to exploring the enzyme inhibitory properties of 5-[(benzylamino)sulfonyl]-N-ethyl-2-methoxybenzamide (Abdoli et al., 2017).
Eigenschaften
IUPAC Name |
5-(benzylsulfamoyl)-N-ethyl-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-3-18-17(20)15-11-14(9-10-16(15)23-2)24(21,22)19-12-13-7-5-4-6-8-13/h4-11,19H,3,12H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCOPVPHHDULIMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-1,2,3-benzothiadiazole](/img/structure/B5568191.png)


![N-{3,5-dichloro-2-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5568205.png)
![2-methyl-N-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]methyl}-1-benzofuran-5-carboxamide](/img/structure/B5568209.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-nitrobenzamide](/img/structure/B5568215.png)
![2-[(4-methyl-2-pyrimidinyl)oxy]-N-phenylacetamide](/img/structure/B5568231.png)
![4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]morpholine](/img/structure/B5568239.png)



![1-(3,4-dihydroxyphenyl)-2-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}ethanone](/img/structure/B5568264.png)
![N-[(3R*,4R*)-3-hydroxy-1-(3-thienylmethyl)piperidin-4-yl]nicotinamide](/img/structure/B5568265.png)
